molecular formula C7H9NO2 B1679517 Rolziracetam CAS No. 18356-28-0

Rolziracetam

Katalognummer: B1679517
CAS-Nummer: 18356-28-0
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: IEZDOKQWPWZVQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Rolziracetam übt seine Wirkung aus, indem es Neurotransmittersysteme im Gehirn moduliert. Es wird angenommen, dass es die Freisetzung von Acetylcholin, einem Neurotransmitter, der an Lern- und Gedächtnisprozessen beteiligt ist, verstärkt. Darüber hinaus kann this compound mit Glutamatrezeptoren interagieren, die eine entscheidende Rolle bei der synaptischen Plastizität und kognitiven Funktionen spielen . Die genauen molekularen Ziele und Wege werden noch untersucht, aber seine Fähigkeit, die kognitive Leistung zu verbessern, ist gut dokumentiert .

Biochemische Analyse

Biochemical Properties

Rolziracetam plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with neurotransmitter systems, including cholinergic, glutamatergic, and GABAergic systems . This compound enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory. It also modulates glutamate receptors, which are involved in synaptic plasticity and cognitive functions. Additionally, this compound interacts with GABA receptors, contributing to its anxiolytic effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic plasticity, which is essential for learning and memory formation . This compound influences cell signaling pathways by modulating neurotransmitter release and receptor activity. It also affects gene expression by upregulating genes involved in synaptic function and plasticity. Furthermore, this compound impacts cellular metabolism by increasing glucose uptake and utilization in neurons, thereby providing energy for enhanced cognitive functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to specific receptors and modulates their activity, leading to increased neurotransmitter release and receptor sensitivity . This compound enhances the function of acetylcholine receptors, thereby improving cholinergic transmission. It also modulates glutamate receptors, enhancing synaptic plasticity and cognitive functions. Additionally, this compound influences GABA receptors, contributing to its anxiolytic effects. These interactions result in improved cognitive performance and memory enhancement.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly . Long-term studies have shown that this compound maintains its cognitive-enhancing effects over extended periods. In in vitro studies, this compound has demonstrated sustained effects on synaptic plasticity and neurotransmitter release. In in vivo studies, it has shown long-term benefits in improving memory and cognitive functions in animal models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances cognitive functions and memory without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild sedation and gastrointestinal disturbances. It is important to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis to form its active metabolites . These metabolites are then further processed and excreted through the kidneys. This compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. The compound also affects metabolic flux by increasing glucose uptake and utilization in neurons, providing energy for enhanced cognitive functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to reach the central nervous system . Within the brain, this compound is distributed to different regions, including the hippocampus and cortex, which are involved in learning and memory. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. It also accumulates in specific cellular compartments, contributing to its sustained effects on cognitive functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the synaptic terminals of neurons, where it modulates neurotransmitter release and receptor activity . This compound is also found in other cellular compartments, including the cytoplasm and mitochondria, where it affects cellular metabolism and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Rolziracetam umfasst mehrere Schritte:

  • Die Nitrogruppe von Dimethyl-4-nitropimelat wird durch palladiumkatalysierte Hydrierung zu einer Aminogruppe reduziert.
  • Diese Aminogruppe cyclisiert zu einem Gemisch aus dem Lactam-Ester und seiner entsprechenden Säure.
  • Das Gemisch wird mit Natriumhydroxid hydrolysiert, um den gesamten Ester in die Säure umzuwandeln.
  • Schließlich wird die Säure mit Essigsäureanhydrid zu this compound cyclisiert .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur und Druck, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rolziracetam unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation verschiedene Ketone oder Carbonsäuren ergeben, während die Reduktion verschiedene Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Rolziracetam gehört zur Racetam-Familie, die mehrere andere Nootropika umfasst:

Einzigartigkeit von this compound: this compound zeichnet sich durch seine spezifische Struktur und seine Fähigkeit aus, die Leistung bei verzögerten Reaktionsaufgaben bei älteren Rhesusaffen zu verbessern. Es hat eine große Sicherheitsmarge bei Tieren und hat sich als vielversprechend bei der Behandlung kognitiver Beeinträchtigungen beim Menschen erwiesen .

Liste ähnlicher Verbindungen:

Eigenschaften

IUPAC Name

2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDOKQWPWZVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171444
Record name Rolziracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18356-28-0
Record name Rolziracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18356-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolziracetam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dioxopyrrolizidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rolziracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLZIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a process for preparing dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione comprising the steps of catalytically hydrogenating an ester of 4-(hydroxyimino)heptanedioic acid and subsequently cyclizing the resulting product to dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, the improvement comprises reacting an alcoholic solution of a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid, wherein lower alkyl comprises from one to three carbon atoms, with hydrogen gas at a temperature of about 60° C. in the presence of rhodium/alumina catalyst and a tertiary lower alkyl amine, wherein said lower alkyl amine comprises from three to nine carbon atoms, to produce 5-oxo-2-pyrrolidinepropanoic acid; and thereafter heating said 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent selected from acetic anhydride, 2,2,6-trimethyl-1,3-dioxen-4-one, and diketene at a temperature of about 90° C. to produce dihydro-1H-pyrrolizine-3,5(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Oxo-2-pyrrolidinepropanoic acid (15.7 g, 0.1 mol) was added to 45 ml of acetic anhydride and the mixture was heated slowly to 90° C. and held at that temperature for six hours. The mixture was cooled and the volatile materials stripped off at a temperature of 60° C. under vacuum. The residue (14.2 g) was dissolved in 230 ml of isopropyl alcohol, the solution decolorized, filtered, and concentrated to 30 ml. This solution was cooled 0°-5° C. for two hours, and the solid which separated was collected by filtration, washed twice with 25-ml portions of isopropyl alcohol to yield 12.5 g (89.9%) of dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione, mp 180.2°-181.8° C. which was found to be 99.5% pure by high pressure liquid chromatographic (HPLC) analysis.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 136 g of gamma-nitropimelic acid dimethyl ester in 500 ml of methanol is hydrogenated at approximately 3780 psi using 15 g of Raney Nickel as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2-pyrrolidinepropanoic acid methyl ester. The 5-oxo-2-pyrrolidinepropanoic acid methyl ester is dissolved in 100 ml of methanol and 100 ml of water and is treated with 94 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 98° C. with distillation of methanol. The solution is cooled, neutralized with 151 ml of concentrated hydrochloric acid and concentrated at reduced pressure. The residue containing 5-oxo-2-pyrrolidinepropanoic acid is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride. The sodium chloride is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes and is isolated by filtration. The product is best purified by sublimation at 100° C. and 0.1 mm Hg or by recrystallization from ethanol to give melting point of 179°-182° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
151 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolziracetam
Reactant of Route 2
Reactant of Route 2
Rolziracetam
Reactant of Route 3
Rolziracetam
Reactant of Route 4
Rolziracetam
Reactant of Route 5
Rolziracetam
Reactant of Route 6
Rolziracetam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.